molecular formula C12H10N4 B14080276 7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14080276
M. Wt: 210.23 g/mol
InChI Key: SLJHCKOJCZLKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3-amino-1,2,4-triazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst, which facilitates the reaction under mild conditions . The reaction is usually carried out at temperatures around 60°C and can yield the desired product in high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, allows for easy recovery and reuse of the catalyst, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced triazolopyrimidine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Comparison: While these compounds share a similar core structure, 7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. For example, the presence of a phenyl group at the 5-position enhances its ability to interact with certain biological targets, making it more effective in specific applications .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H10N4/c1-9-7-11(10-5-3-2-4-6-10)15-12-13-8-14-16(9)12/h2-8H,1H3

InChI Key

SLJHCKOJCZLKGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC=NN12)C3=CC=CC=C3

Origin of Product

United States

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